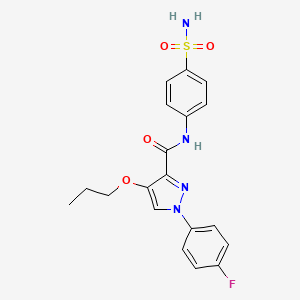

1-(4-fluorophenyl)-4-propoxy-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide

Description

1-(4-Fluorophenyl)-4-propoxy-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide is a pyrazole-based compound featuring a fluorophenyl group at position 1, a propoxy group at position 4, and a carboxamide linkage to a 4-sulfamoylphenyl moiety.

Properties

IUPAC Name |

1-(4-fluorophenyl)-4-propoxy-N-(4-sulfamoylphenyl)pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN4O4S/c1-2-11-28-17-12-24(15-7-3-13(20)4-8-15)23-18(17)19(25)22-14-5-9-16(10-6-14)29(21,26)27/h3-10,12H,2,11H2,1H3,(H,22,25)(H2,21,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAWWKQBORPRRMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CN(N=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

It is likely that it interacts with its targets in a way that modulates their activity, leading to changes in cellular processes.

Biochemical Pathways

Without knowledge of the compound’s specific targets, it is challenging to determine the exact biochemical pathways it affects. Given its structural similarity to other sulfonamide derivatives, it may influence pathways involving enzymes that are known to interact with sulfonamides.

Biological Activity

The compound 1-(4-fluorophenyl)-4-propoxy-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazoles are known for their diverse pharmacological profiles, including anti-inflammatory, anti-cancer, and antimicrobial properties. This article delves into the biological activity of this specific compound, examining its mechanisms, efficacy, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- IUPAC Name : 1-(4-fluorophenyl)-4-propoxy-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide

- Molecular Formula : CHFNOS

- Molecular Weight : 373.41 g/mol

This compound features a pyrazole ring substituted with various functional groups that may contribute to its biological activity.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. A study highlighted the synthesis of various pyrazole compounds, demonstrating that some derivatives could inhibit pro-inflammatory cytokines such as TNF-α and IL-6 by 61–93% at specific concentrations, showing comparable efficacy to standard anti-inflammatory drugs like dexamethasone .

In vitro studies on similar pyrazole compounds have shown promising results against inflammation models, suggesting that 1-(4-fluorophenyl)-4-propoxy-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide may possess similar capabilities.

Antimicrobial Activity

Pyrazoles are also recognized for their antimicrobial effects. Compounds in this class have been tested against various bacterial strains and fungi. For instance, a related study demonstrated that certain pyrazole derivatives exhibited significant antimicrobial activity against Bacillus subtilis and Escherichia coli, with inhibition rates exceeding 90% at certain concentrations .

While specific data on our compound's antimicrobial efficacy is limited, its structural similarities to other active pyrazoles suggest potential effectiveness in combating microbial infections.

Anticancer Potential

The anticancer properties of pyrazole derivatives have been documented extensively. For example, some studies have shown that pyrazole compounds can induce apoptosis in cancer cell lines and inhibit tumor growth in vivo models . The mechanism often involves the modulation of cell signaling pathways associated with cell proliferation and survival.

Case Studies

- Case Study on Anti-inflammatory Effects : In a model of carrageenan-induced paw edema in rats, derivatives similar to our compound showed up to 78% reduction in edema compared to controls . This suggests potential therapeutic applications in treating inflammatory conditions.

- Antimicrobial Efficacy : A comparative study found that certain pyrazole derivatives demonstrated high activity against Mycobacterium tuberculosis with IC50 values significantly lower than standard treatments, indicating a strong potential for drug development against resistant strains .

Research Findings Summary Table

Comparison with Similar Compounds

Key Structural Features

The compound shares a pyrazole core with the following structural motifs:

Comparison Table of Analogous Pyrazole Derivatives

Key Differences and Implications

Substituent Effects on Bioactivity: The 4-propoxy group in the target compound may improve metabolic stability compared to shorter alkoxy chains (e.g., methoxy) in analogs like 7a . Sulfamoylphenyl vs.

Pharmacokinetic Properties: Compounds with hydroxyamino-oxoalkyl chains (e.g., 7a) exhibit enhanced water solubility due to polar termini, whereas the target’s propoxy group may prioritize membrane permeability .

Receptor Binding :

Characterization Methods :

Enzyme Inhibition

- COX/HDAC Dual Inhibitors : Compounds like 7a and 7b show potent dual inhibition (COX-2 IC₅₀: 0.8 μM; HDAC IC₅₀: 1.2 μM), suggesting the target compound may share similar mechanisms .

- Antibacterial Activity : Compound 17 exhibits moderate activity against Mycobacterium tuberculosis (MIC: 12.5 μg/mL), highlighting the role of sulfonamide groups in antimicrobial design .

Receptor Binding

- Calcium Mobilization Assays : Pyrazole derivatives in were tested for neurotensin receptor (NTS1/NTS2) activity, with EC₅₀ values ranging from 10–100 nM. The target’s fluorophenyl and carboxamide groups may enable similar receptor interactions .

Q & A

Q. 1.1. What synthetic methodologies are recommended for preparing 1-(4-fluorophenyl)-4-propoxy-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide?

The synthesis typically involves multi-step reactions:

- Step 1 : Condensation of 4-fluoroaniline with propyl bromide to introduce the propoxy group.

- Step 2 : Formation of the pyrazole core via cyclization of hydrazine derivatives with ketones or aldehydes.

- Step 3 : Coupling the sulfamoylphenyl group using carbodiimide-mediated amidation (e.g., EDC/HOBt) .

Key Considerations : Monitor reaction intermediates via TLC or HPLC. Optimize solvent polarity (e.g., DMF for amidation) to enhance yields.

Q. 1.2. How can NMR spectroscopy resolve structural ambiguities in pyrazole carboxamide derivatives?

- 1H NMR : Use coupling constants to confirm pyrazole ring substitution patterns (e.g., J = 2–3 Hz for adjacent protons).

- 13C NMR : Identify carbonyl carbons (C=O) at ~165–170 ppm and sulfonamide signals at ~125–130 ppm.

- Advanced Techniques : 2D NMR (COSY, HSQC) to assign tautomeric forms or hydrogen bonding interactions .

Q. 1.3. What strategies address low aqueous solubility during biological assays?

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based solubilizers.

- Derivatization : Introduce polar groups (e.g., hydroxyl, carboxyl) to the propoxy chain while retaining activity .

Advanced Research Questions

Q. 2.1. How can crystallographic data resolve contradictions in reported biological activities?

- SHELX Refinement : Use SHELXL for high-resolution X-ray data to model electron density maps, confirming sulfonamide orientation and hydrogen-bonding networks .

- Case Study : Conflicting IC50 values may arise from crystal packing effects; compare multiple structures (e.g., PDB entries) to validate active conformations .

Q. 2.2. What SAR insights guide the optimization of pyrazole carboxamides for kinase inhibition?

- Core Modifications : Fluorophenyl groups enhance target affinity via hydrophobic interactions; sulfamoylphenyl improves solubility and hydrogen bonding.

- Propoxy Chain : Longer alkoxy chains (e.g., butoxy) may increase membrane permeability but reduce selectivity.

- Data-Driven Example : Pyrazole-3-carboxamides with fused pyrimidine rings (e.g., FN-1501) show nanomolar FLT3/CDK inhibition, suggesting scaffold flexibility .

Q. 2.3. How to design experiments for detecting off-target effects in enzyme inhibition studies?

- Panel Screening : Test against related enzymes (e.g., carbonic anhydrase isoforms, cyclooxygenases) using fluorogenic substrates.

- Proteomic Profiling : Use activity-based protein profiling (ABPP) with clickable probes to identify non-target interactions .

Methodological Challenges

Q. 3.1. How to reconcile discrepancies in melting points reported across studies?

- Purity Checks : Use DSC (differential scanning calorimetry) to detect polymorphic forms or solvates.

- Standardization : Report melting points with heating rates (e.g., 10°C/min) and solvent recrystallization history .

Q. 3.2. What analytical techniques validate the absence of regioisomeric impurities?

- HPLC-MS : Use reverse-phase columns (C18) with high-resolution MS to separate isomers.

- X-ray Powder Diffraction (XRPD) : Compare experimental patterns with simulated data from single-crystal structures .

Future Directions

- Mechanistic Studies : Use cryo-EM to map binding modes in enzyme complexes.

- In Vivo Models : Evaluate pharmacokinetics in murine xenografts with radiolabeled analogs (e.g., 11C/18F derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.